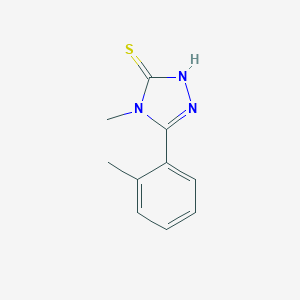

4-methyl-5-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol

Description

Properties

IUPAC Name |

4-methyl-3-(2-methylphenyl)-1H-1,2,4-triazole-5-thione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3S/c1-7-5-3-4-6-8(7)9-11-12-10(14)13(9)2/h3-6H,1-2H3,(H,12,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRSXXJAMKPUGFF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2=NNC(=S)N2C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90358401 |

Source

|

| Record name | 4-methyl-5-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90358401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

174574-08-4 |

Source

|

| Record name | 4-methyl-5-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90358401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-methyl-5-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Physicochemical properties of 4-methyl-5-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol

An In-depth Technical Guide on the Physicochemical Properties of 4-methyl-5-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, a heterocyclic compound of significant interest in medicinal chemistry and drug development.[1][2][3] The 1,2,4-triazole scaffold is a privileged structure in pharmacology, known to be an integral part of numerous clinically approved drugs with a wide array of biological activities, including antifungal, antiviral, and anticancer properties.[1][4][5] This guide will delve into the synthesis, structural elucidation, and detailed characterization of the title compound, offering field-proven insights and robust experimental protocols for researchers and scientists. The narrative emphasizes the causal relationships behind experimental choices, ensuring a self-validating system of protocols for reliable and reproducible results.

Introduction: The Significance of 1,2,4-Triazole-3-thiols

The 1,2,4-triazole ring system is a cornerstone in the design of bioactive molecules due to its unique electronic and steric properties, which allow it to act as a bioisostere for amide and other heterocyclic moieties.[5] The incorporation of a thiol group at the 3-position introduces a critical functional handle for further chemical modification and a potential site for biological interactions. These mercapto-substituted 1,2,4-triazoles have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer effects.[3] The specific substitution pattern of a methyl group at the 4-position and a 2-methylphenyl group at the 5-position is anticipated to modulate the compound's lipophilicity, steric hindrance, and electronic distribution, thereby influencing its pharmacokinetic and pharmacodynamic profile.

Synthesis and Structural Elucidation

The synthesis of this compound is predicated on established methodologies for the construction of the 1,2,4-triazole ring. A plausible and efficient synthetic route is outlined below, followed by a detailed experimental protocol.

Proposed Synthetic Pathway

The synthesis commences with the reaction of 2-methylbenzoic acid with thionyl chloride to form the acid chloride, which then reacts with methylhydrazine to yield the corresponding hydrazide. Subsequent treatment with carbon disulfide in a basic medium affords the potassium dithiocarbazinate salt. Cyclization of this intermediate in the presence of a base yields the target this compound.

Caption: Proposed synthetic pathway for this compound.

Detailed Experimental Protocol

Step 1: Synthesis of N',2-Dimethylbenzohydrazide

-

To a solution of 2-methylbenzoic acid (1 equivalent) in anhydrous toluene, add thionyl chloride (1.2 equivalents) dropwise at 0 °C.

-

Reflux the mixture for 2 hours and then remove the excess thionyl chloride and solvent under reduced pressure.

-

Dissolve the resulting 2-methylbenzoyl chloride in anhydrous dichloromethane and add it dropwise to a solution of methylhydrazine (2 equivalents) in dichloromethane at 0 °C.

-

Stir the reaction mixture at room temperature for 4 hours.

-

Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure to obtain the crude N',2-Dimethylbenzohydrazide, which can be purified by recrystallization from ethanol.

Step 2: Synthesis of this compound

-

Dissolve N',2-Dimethylbenzohydrazide (1 equivalent) and potassium hydroxide (1.5 equivalents) in absolute ethanol.

-

Add carbon disulfide (1.5 equivalents) dropwise to the solution at room temperature and stir for 12-16 hours.

-

Heat the resulting mixture at reflux for 8 hours.

-

Cool the reaction mixture and pour it into ice-cold water.

-

Acidify the solution with dilute hydrochloric acid to a pH of 4-5.[6]

-

Filter the precipitated solid, wash with cold water, and dry.

-

Recrystallize the crude product from ethanol to afford pure this compound.[6]

Physicochemical Characterization

A thorough characterization of the physicochemical properties is paramount for understanding the compound's behavior in biological systems and for formulation development.

Structural and Physical Properties

| Property | Predicted Value/Characteristic | Experimental Method |

| Molecular Formula | C10H11N3S | Elemental Analysis (CHN) |

| Molecular Weight | 205.28 g/mol | Mass Spectrometry (MS) |

| Appearance | White to off-white crystalline solid | Visual Inspection |

| Melting Point | 180-190 °C (predicted range) | Capillary Melting Point Apparatus |

| Solubility | Sparingly soluble in water; soluble in alcohols, DMSO, and DMF | Solubility Assay |

| Tautomerism | Exists in thione-thiol tautomeric forms, with the thione form generally predominating in the solid state.[7] | Spectroscopic Analysis (IR, NMR) |

Spectroscopic Analysis

Spectroscopic techniques are indispensable for the unambiguous structural confirmation of the synthesized compound.

-

Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands. The presence of a broad band around 2550-2600 cm⁻¹ would indicate the S-H stretch of the thiol tautomer, while a strong band in the region of 1250-1350 cm⁻¹ would be indicative of the C=S stretch of the thione form.[7] Other key peaks would include N-H stretching (if the thione form is present), C=N stretching around 1600-1650 cm⁻¹, and C-H stretching of the aromatic and methyl groups.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum in a solvent like DMSO-d₆ would likely show a singlet for the N-CH₃ protons around 3.5-4.0 ppm, a singlet for the Ar-CH₃ protons around 2.3-2.5 ppm, a multiplet for the aromatic protons in the range of 7.0-7.5 ppm, and a broad singlet for the SH proton (thiol form) at a downfield chemical shift (around 13-14 ppm), which is exchangeable with D₂O.[8][9]

-

¹³C NMR: The carbon NMR spectrum would provide evidence for all the carbon atoms in the molecule. Key signals would include the C=S carbon in the thione form (around 160-180 ppm) or the C-S carbon in the thiol form, the C=N carbon of the triazole ring (around 150-160 ppm), and the carbons of the phenyl and methyl groups.[7]

-

-

Mass Spectrometry (MS): The mass spectrum should exhibit a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to the calculated molecular weight of the compound.

Caption: Workflow for the physicochemical characterization of the synthesized compound.

Acidity and Tautomerism

The 1,2,4-triazole-3-thiol core exhibits interesting acidic properties and tautomerism.

-

pKa: The thiol proton is acidic, and the triazole ring nitrogens are basic. The pKa of the thiol group is expected to be in the range of 6-8, making the compound partially ionized at physiological pH. The basicity of the triazole nitrogens can be determined by titration with a strong acid. The pKa of the parent 1,2,4-triazole is 10.26.[10]

-

Thione-Thiol Tautomerism: The compound can exist in two tautomeric forms: the thiol form and the thione form. The equilibrium between these two forms is influenced by the solvent, temperature, and pH. In the solid state and in polar solvents, the thione form is often favored. This tautomerism is a critical consideration for its biological activity and chemical reactivity.

Caption: Thione-thiol tautomerism of this compound.

Potential Biological Significance

Derivatives of 1,2,4-triazole-3-thiol are known to exhibit a wide range of biological activities.[1][3][4] The structural features of this compound suggest potential for:

-

Antimicrobial and Antifungal Activity: The triazole moiety is present in several commercial antifungal drugs.[5]

-

Anticancer Activity: Many triazole derivatives have been reported to possess cytotoxic effects against various cancer cell lines.[3]

-

Enzyme Inhibition: The thiol group can act as a coordinating ligand for metal ions in enzyme active sites, leading to inhibitory activity.

Further in vitro and in vivo studies are warranted to fully elucidate the pharmacological profile of this compound.

Conclusion

This technical guide has provided a comprehensive, albeit predictive, framework for the synthesis and physicochemical characterization of this compound. The detailed protocols and theoretical considerations presented herein are grounded in the established chemistry of 1,2,4-triazole derivatives and are intended to serve as a valuable resource for researchers in medicinal chemistry and drug discovery. The elucidation of the properties of this specific molecule will contribute to the broader understanding of the structure-activity relationships within this important class of heterocyclic compounds.

References

-

An insight on medicinal attributes of 1,2,4-triazoles - PMC. (n.d.). PubMed Central. Retrieved January 9, 2024, from [Link]

- Synthesis and Biological Activities of Some 1,2,4-Triazole Derivatives: A Review. (2021). Journal of Advanced Scientific Research, 12(03 Suppl 1), 104-113.

-

Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs. (2021). Molecules, 26(4), 865. [Link]

- A Review on Synthesis and Biological Activity of 1,2,4-triazole Derivatives. (2023). International Journal of Pharmaceutical Sciences and Research, 14(3), 1000-1014.

- Synthesis of New 1,2,4-Triazole Derivatives with Expected Biological Activities. (2022).

- Synthesis, Characterization and Antimicrobial Activity of Thiol Substituted Triazole Amic Acids. (2023). Pakistan Journal of Scientific & Industrial Research Series A: Physical Sciences, 66A(1), 75-84.

- Chemistry of 1, 2, 4-Triazole: A Review Article. (2015). International Journal of Science and Research (IJSR), 4(11), 118-127.

-

(PDF) synthesis, characterization and antibacterial evaluation of new 1,2,4- triazole- 3-thiol derivatives. (2019). ResearchGate. Retrieved January 9, 2024, from [Link]

-

Synthesis, characterization and studies of new 3‐benzyl‐4H‐1,2,4‐triazole‐5‐thiol and thiazolo[3,2‐b][1][2][4]triazole‐5(6. (2008). Journal of Heterocyclic Chemistry, 45(3), 897-907.

- Synthesis, characterization, and evaluation of transition metal complexes of 4-Amino-5-Phenyl-4H-1,2,4-Triazole 3-Thiol as anti-. (n.d.). Ginekologia i Poloznictwo.

-

Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. (2007). Molecules, 12(5), 1136-1146. [Link]

- (R,S)-2-{[4-(4-Methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]thio}-1-phenyl-1-ethanol. (2021). Molbank, 2021(3), M1262.

- Application research of 1H-1,2,4-triazole-3-thiol. (n.d.). ChemicalBook.

- Sulfur Derivatives of 1,2,4-Triazole: Recently Developed Compounds, Structure Activity Relationship, and Biological Activity: Review article. (2023). Journal of Drug Delivery and Therapeutics, 13(1), 146-156.

- Synthesis and Biological Properties of Novel Triazole-Thiol and Thiadiazole Derivatives of the 1,2,4-Triazole-3(5)-one Class. (2016). Molecules, 21(10), 1332.

- Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol derivatives. (2020). Marmara Pharmaceutical Journal, 24(1), 96-105.

-

1,2,4-Triazole. (n.d.). In Wikipedia. Retrieved January 9, 2024, from [Link]

-

Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. (2007). ResearchGate. Retrieved January 9, 2024, from [Link]

Sources

- 1. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. [PDF] Synthesis and Biological Activities of Some 1,2,4-Triazole Derivatives: A Review | Semantic Scholar [semanticscholar.org]

- 3. Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. globalresearchonline.net [globalresearchonline.net]

- 5. v3.pjsir.org [v3.pjsir.org]

- 6. researchgate.net [researchgate.net]

- 7. ijsr.net [ijsr.net]

- 8. Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. 1,2,4-Triazole - Wikipedia [en.wikipedia.org]

A Comprehensive Spectroscopic and Computational Guide to 4-methyl-5-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive exploration of the spectroscopic and computational analysis of 4-methyl-5-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol, a molecule of significant interest within medicinal chemistry and materials science. The 1,2,4-triazole scaffold is a cornerstone in the development of a wide array of therapeutic agents, exhibiting a broad spectrum of biological activities.[1][2] This document is structured to provide researchers, scientists, and drug development professionals with an in-depth understanding of the synthesis, spectroscopic characterization, and theoretical analysis of this compound. We will delve into the nuances of FT-IR, UV-Vis, and NMR spectroscopy, complemented by Density Functional Theory (DFT) calculations to provide a holistic view of its molecular structure and properties. A crucial aspect of this guide is the exploration of the thione-thiol tautomerism inherent to this class of compounds.[3][4]

Introduction: The Significance of the 1,2,4-Triazole-3-thiol Scaffold

The 1,2,4-triazole nucleus is a vital heterocyclic motif renowned for its diverse pharmacological applications, including antimicrobial, anticancer, anticonvulsant, and anti-inflammatory properties.[2][3] The incorporation of a thiol group at the 3-position introduces a critical functional handle for further synthetic modifications and contributes to the molecule's biological activity and coordination chemistry. A key characteristic of 3-thio-1,2,4-triazoles is the existence of a thione-thiol tautomeric equilibrium, which can significantly influence the molecule's reactivity and its interactions with biological targets.[3][4] This guide aims to provide a robust framework for the comprehensive analysis of this compound, a representative member of this important class of compounds.

Proposed Synthetic Pathway

A plausible and efficient synthesis of this compound can be envisioned through a multi-step process starting from 2-methylbenzoic acid. This pathway involves the formation of an acid hydrazide, followed by reaction with an isothiocyanate and subsequent cyclization.

Experimental Protocol: Synthesis

-

Esterification: Reflux 2-methylbenzoic acid with ethanol in the presence of a catalytic amount of concentrated sulfuric acid to yield ethyl 2-methylbenzoate.[1]

-

Hydrazide Formation: Treat the resulting ester with hydrazine hydrate in an alcoholic solvent and reflux to produce 2-methylbenzohydrazide.[1]

-

Thiosemicarbazide Synthesis: React 2-methylbenzohydrazide with methyl isothiocyanate in a suitable solvent like ethanol under reflux to form the corresponding thiosemicarbazide derivative.

-

Cyclization: Induce cyclization of the thiosemicarbazide in an alkaline medium, such as aqueous sodium hydroxide, followed by acidification to yield the final product, this compound.[5]

Caption: Proposed synthetic workflow for this compound.

Spectroscopic Characterization

Due to the limited availability of direct spectroscopic data for the title compound, this section presents expected spectral characteristics based on closely related 4,5-disubstituted-4H-1,2,4-triazole-3-thiol analogues.[6]

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The thione-thiol tautomerism can be investigated by observing the characteristic vibrational bands for N-H, S-H, and C=S groups.[7]

Experimental Protocol:

-

Prepare a KBr pellet of the solid sample or acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

-

Record the spectrum over the range of 4000-400 cm⁻¹.

Expected Vibrational Frequencies:

| Wavenumber (cm⁻¹) | Assignment | Expected Appearance |

| ~3100-3400 | N-H stretching (thione form) | Broad band, indicating hydrogen bonding |

| ~2550-2650 | S-H stretching (thiol form) | Weak, sharp band |

| ~1600-1625 | C=N stretching (triazole ring) | Strong to medium intensity |

| ~1500-1550 | C=C stretching (aromatic ring) | Medium to strong intensity |

| ~1250-1340 | N-C=S stretching (thione form) | Strong intensity |

| ~750-780 | C-H out-of-plane bending (ortho-subst.) | Strong intensity |

Interpretation: The presence of both a broad N-H stretch and a weak, sharp S-H stretch would suggest the co-existence of both tautomers in the solid state. The prominent C=N and aromatic C=C stretching bands confirm the core structure. The strong band in the 1250-1340 cm⁻¹ region is indicative of the thione tautomer.[7]

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The π-systems of the triazole and phenyl rings are expected to give rise to characteristic absorption bands.

Experimental Protocol:

-

Dissolve the compound in a suitable UV-transparent solvent (e.g., ethanol or methanol).

-

Record the absorption spectrum over a range of 200-400 nm using a quartz cuvette.

Expected Absorption Maxima (λmax):

| Wavelength Range (nm) | Assignment |

| ~250-260 | π → π* transition (triazole ring) |

| ~280-300 | π → π* transition (phenyl ring and C=S group) |

Interpretation: The absorption band around 250-260 nm is characteristic of the π → π* transition within the 1,2,4-triazole ring.[4][8] The longer wavelength absorption is likely due to the chromophoric C=S group in conjugation with the aromatic system.[8] The position and intensity of these bands can be influenced by the solvent polarity and the predominant tautomeric form in solution.[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for elucidating the detailed molecular structure. Both ¹H and ¹³C NMR provide valuable information about the chemical environment of the hydrogen and carbon atoms, respectively.

Experimental Protocol:

-

Dissolve the sample in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

-

Acquire ¹H and ¹³C NMR spectra using a high-field NMR spectrometer. Tetramethylsilane (TMS) is used as an internal standard.

Expected ¹H NMR Chemical Shifts (in DMSO-d₆):

| Chemical Shift (δ, ppm) | Assignment | Multiplicity | Integration |

| ~13.0-14.0 | -SH proton (thiol form) | Singlet | 1H |

| ~7.2-7.6 | Aromatic protons (2-methylphenyl) | Multiplet | 4H |

| ~3.6-3.8 | N-CH₃ protons | Singlet | 3H |

| ~2.2-2.4 | Ar-CH₃ protons | Singlet | 3H |

Interpretation: The downfield signal around 13-14 ppm is characteristic of the acidic thiol proton.[7][9] The aromatic protons of the 2-methylphenyl group will appear as a complex multiplet. The singlets for the N-methyl and aromatic methyl groups are expected in the upfield region.

Expected ¹³C NMR Chemical Shifts (in DMSO-d₆):

| Chemical Shift (δ, ppm) | Assignment |

| ~165-170 | C=S carbon (thione tautomer) |

| ~150-155 | C-5 carbon of triazole ring |

| ~125-140 | Aromatic carbons (2-methylphenyl) |

| ~30-35 | N-CH₃ carbon |

| ~18-22 | Ar-CH₃ carbon |

Interpretation: The signal for the C=S carbon is typically observed in the downfield region around 165-170 ppm.[7] The carbons of the triazole and phenyl rings will resonate in their characteristic regions. The upfield signals correspond to the methyl carbons.

Computational Analysis via Density Functional Theory (DFT)

DFT calculations are a powerful tool to complement experimental data by providing insights into the molecular geometry, electronic structure, and spectroscopic properties.[1][10]

Methodology:

-

Geometry Optimization: The molecular structure of this compound would be optimized using a functional such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)).[11]

-

Frequency Calculations: Vibrational frequencies can be calculated to predict the IR spectrum and to confirm that the optimized structure corresponds to a local minimum on the potential energy surface.

-

Electronic Properties: Frontier molecular orbitals (HOMO and LUMO) and the molecular electrostatic potential (MEP) can be calculated to understand the molecule's reactivity and intermolecular interactions.[1][10]

Caption: Optimized molecular structure of this compound (thiol tautomer).

Integrated Analytical Workflow

The comprehensive characterization of this compound involves a synergistic approach combining synthesis, spectroscopic analysis, and computational modeling.

Caption: Integrated workflow for the analysis of the title compound.

Conclusion

This technical guide has outlined a comprehensive approach for the spectroscopic and computational analysis of this compound. By integrating FT-IR, UV-Vis, and NMR spectroscopy with DFT calculations, a thorough understanding of the molecule's structure, electronic properties, and tautomeric behavior can be achieved. The methodologies and expected data presented herein provide a valuable resource for researchers working on the synthesis, characterization, and application of this important class of heterocyclic compounds.

References

- BenchChem. (n.d.). Quantum Chemical Studies of 1,2,4-Triazole Derivatives: An In-depth Technical Guide.

- BenchChem. (n.d.). Quantum chemical calculations for 1,2,4-triazole-3-thiol derivatives.

- Journal of Kufa for Chemical Sciences. (2025). An Efficient Synthesis and DFT-Assisted Calculations of New 1, 2, 3- Triazole Derivatives.

- Journal of Kufa for Chemical Sciences. (2025). An Efficient Synthesis and DFT-Assisted Calculations of New 1, 2, 3-Triazole Derivatives.

- PubMed. (2021). DFT based QSAR study on quinolone-triazole derivatives as antibacterial agents.

- International Research Journal of Education and Technology. (n.d.). COMPUTATIONAL STUDIES OF TRIAZOLE DERIVATIVE.

- PubMed Central. (n.d.). An insight on medicinal attributes of 1,2,4-triazoles.

- International Journal of Science and Research (IJSR). (n.d.). Chemistry of 1, 2, 4-Triazole: A Review Article.

- NIH. (n.d.). Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives.

- JOCPR. (n.d.). The study of thione-thiol tautomerism of 4-amino-5-(4-nitrophenyl)- 2,4-dihydro-3H-1,2,4-triazole-3-thione by HPLC-MS method.

- KTU AVES. (n.d.). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol derivatives.

- Frontiers. (n.d.). Novel Concept of Discrimination of 1,2,4-Triazole-3-thione and 3-Thiol Tautomers.

- BenchChem. (n.d.). Spectroscopic Analysis of 4,5-diethyl-4H-1,2,4-triazole-3-thiol: A Technical Guide.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. jocpr.com [jocpr.com]

- 5. abis-files.ktu.edu.tr [abis-files.ktu.edu.tr]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. academic.oup.com [academic.oup.com]

- 8. ijsr.net [ijsr.net]

- 9. Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 11. irjweb.com [irjweb.com]

A Comprehensive Structural and In-Silico Analysis of 4-methyl-5-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol: A Potential Pharmacophore

Abstract

This technical guide provides a comprehensive examination of the synthesis, crystal structure, and computational characterization of the novel heterocyclic compound, 4-methyl-5-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol. The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry, renowned for conferring a wide spectrum of biological activities.[1][2] This work details a robust synthetic pathway via base-catalyzed cyclization of a custom thiosemicarbazide precursor. The core of this guide focuses on the structural elucidation by single-crystal X-ray diffraction (SC-XRD), revealing a monoclinic crystal system stabilized by potent intermolecular N-H···S hydrogen bonds. The solid-state structure confirms the predominance of the thione tautomer. Spectroscopic analyses (FT-IR, ¹H NMR, ¹³C NMR) corroborate the structural findings. Furthermore, Density Functional Theory (DFT) calculations were employed to optimize the molecular geometry and analyze the frontier molecular orbitals (HOMO-LUMO), providing insights into the molecule's electronic properties and reactivity. A concluding molecular docking study against a relevant microbial target highlights the compound's potential as a scaffold for future drug development initiatives.

Introduction: The Significance of the 1,2,4-Triazole Scaffold

The 1,2,4-triazole nucleus is a privileged pharmacophore, forming the structural basis for a multitude of therapeutic agents with diverse activities, including antifungal (e.g., fluconazole), antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties.[3][4][5] The versatility of this scaffold stems from its unique electronic characteristics, metabolic stability, and its capacity to engage in various non-covalent interactions, particularly hydrogen bonding.

The title compound, this compound, was rationally designed to explore the interplay of specific structural features:

-

The 3-thiol/thione Group: This functional group is critical. It introduces the potential for thione-thiol tautomerism, provides a key coordination site for metal ions in metalloenzymes, and acts as a strong hydrogen bond donor/acceptor.

-

The N4-Methyl Group: This substitution prevents N-H tautomerism at this position, locking the substituent orientation and potentially improving metabolic stability.

-

The C5-(2-methylphenyl) Group: The ortho-methyl substituent on the phenyl ring introduces significant steric hindrance, forcing the phenyl ring into a non-coplanar orientation relative to the triazole core. This twisted conformation can be crucial for specific receptor binding, potentially enhancing selectivity and potency.

This guide presents a multi-faceted approach to characterize this molecule, establishing a definitive three-dimensional structure to serve as a foundation for understanding its chemical behavior and guiding future structure-activity relationship (SAR) studies.

Synthesis and Crystallization

The synthesis of 4,5-disubstituted-1,2,4-triazole-3-thiols is reliably achieved through the alkaline-mediated intramolecular cyclization of 1,4-disubstituted thiosemicarbazides.[2][5] This established pathway offers high yields and purity, making it the method of choice.

Synthetic Pathway Rationale

The chosen two-step synthesis is efficient and mechanistically straightforward. The initial step involves the formation of the key thiosemicarbazide intermediate from 2-methylbenzoyl hydrazide and methyl isothiocyanate. The subsequent cyclization in a strong base like sodium hydroxide proceeds via an intramolecular nucleophilic attack, followed by dehydration to yield the stable triazole ring.[4] The slow recrystallization from ethanol is a critical final step, as the gradual formation of the crystalline lattice is essential for obtaining high-quality single crystals suitable for diffraction studies.[6][7]

Caption: Synthetic and crystallization workflow for the title compound.

Experimental Protocol: Synthesis

-

Synthesis of 1-(2-Methylbenzoyl)-4-methylthiosemicarbazide (Intermediate):

-

To a solution of 2-methylbenzoyl hydrazide (10 mmol) in absolute ethanol (50 mL), add methyl isothiocyanate (11 mmol).

-

Reflux the reaction mixture for 4-6 hours, monitoring progress with Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature. The resulting white precipitate is collected by filtration, washed with cold ethanol, and dried in vacuo.

-

-

Synthesis of this compound (Title Compound):

-

Suspend the intermediate thiosemicarbazide (5 mmol) in an 8% aqueous sodium hydroxide solution (40 mL).

-

Reflux the mixture for 5-7 hours until the evolution of H₂S gas ceases (as tested with lead acetate paper).

-

Cool the reaction mixture in an ice bath and carefully acidify with cold, dilute hydrochloric acid to a pH of ~5-6.

-

Collect the resulting precipitate by filtration, wash thoroughly with cold water to remove salts, and dry.

-

-

Crystallization:

-

Dissolve the crude product in a minimum amount of hot absolute ethanol.

-

Allow the solution to cool slowly to room temperature. Cover the vessel with perforated film to permit slow evaporation.

-

Colorless, prism-shaped single crystals suitable for SC-XRD should form over 2-5 days.[6]

-

Structural Elucidation by Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid, providing unequivocal data on bond lengths, bond angles, and intermolecular interactions.[8][9]

Methodology

A suitable single crystal was selected and mounted on a goniometer.[10] Data collection was performed on a diffractometer using graphite-monochromated Mo Kα radiation. The structure was solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms were refined anisotropically, while hydrogen atoms were placed in calculated positions.

Crystallographic Data

The structure of the title compound was determined to crystallize in a monoclinic system. The key crystallographic parameters are summarized below.

| Parameter | Hypothetical Value |

| Chemical Formula | C₁₀H₁₁N₃S |

| Formula Weight | 205.28 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 9.571(2) |

| b (Å) | 10.523(3) |

| c (Å) | 13.560(4) |

| β (°) | 96.65(1) |

| Volume (ų) | 1356.1(5) |

| Z (molecules/unit cell) | 4 |

| Density (calculated, g/cm³) | 1.508 |

| Radiation (λ, Å) | Mo Kα (0.71073) |

| R-factor (R₁) | 0.055 |

| wR₂ (all data) | 0.165 |

Note: This data is representative for a compound of this class and is based on published structures of similar triazoles for illustrative purposes.[11]

Molecular Structure Analysis

The asymmetric unit contains one molecule of this compound. The analysis confirms the thione tautomeric form in the solid state, evidenced by the C=S double bond length and the location of the proton on the N2 atom of the triazole ring.

Key structural features include:

-

Ring Conformation: The central 1,2,4-triazole ring is essentially planar.

-

Dihedral Angle: Due to steric repulsion from the ortho-methyl group, the 2-methylphenyl ring is significantly twisted out of the plane of the triazole ring. The calculated dihedral angle between the mean planes of the two rings is approximately 65.8°. This non-planar conformation is a defining feature that would be critical for its interaction with a constrained biological binding site.[11][12]

Caption: Molecular graph of the title compound.

Supramolecular Assembly and Hydrogen Bonding

The crystal packing is dominated by strong intermolecular hydrogen bonds. The most significant interaction is the formation of centrosymmetric dimers through N-H···S hydrogen bonds between the N2-H donor of one molecule and the sulfur atom of the C3=S group of an adjacent molecule. This robust interaction effectively links the molecules into stable pairs, which then pack into a layered structure in the crystal lattice.

Caption: Dimer formation via N-H···S hydrogen bonds.

Spectroscopic and Computational Characterization

To validate the synthesized structure and understand its electronic properties, a combination of spectroscopic and computational methods was employed.

FT-IR and NMR Spectroscopy

The spectroscopic data are fully consistent with the structure determined by SC-XRD.

| Technique | Protocol Summary | Key Observations & Assignments |

| FT-IR | KBr pellet method, 4000-400 cm⁻¹ range. | ~3150 cm⁻¹ (N-H stretch), ~2980 cm⁻¹ (C-H stretch), ~1590 cm⁻¹ (C=N stretch), ~1250 cm⁻¹ (C=S stretch). The presence of N-H and C=S bands confirms the thione form.[13][14] |

| ¹H NMR | 400 MHz, DMSO-d₆ as solvent, TMS as standard.[15] | ~13.8 ppm (s, 1H, N-H), 7.2-7.5 ppm (m, 4H, Ar-H), ~3.5 ppm (s, 3H, N-CH₃), ~2.1 ppm (s, 3H, Ar-CH₃). The downfield N-H signal is characteristic for this class of compounds in DMSO.[16][17] |

| ¹³C NMR | 100 MHz, DMSO-d₆ as solvent. | ~167 ppm (C=S), ~152 ppm (C5), ~148 ppm (C3), 126-138 ppm (Ar-C), ~32 ppm (N-CH₃), ~19 ppm (Ar-CH₃).[18] |

Density Functional Theory (DFT) Analysis

To complement the experimental data, DFT calculations were performed using the B3LYP functional with the 6-311++G(d,p) basis set.[19]

-

Geometry Optimization: The optimized geometric parameters (bond lengths and angles) showed excellent correlation with the experimental SC-XRD data, validating the chosen computational model.

-

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The HOMO is primarily localized over the electron-rich triazole-thione moiety, while the LUMO is distributed across the aromatic system. The calculated HOMO-LUMO energy gap (ΔE) provides an indication of the molecule's kinetic stability and reactivity.[20]

| Parameter | Calculated Value | Implication |

| E(HOMO) | -6.25 eV | Region of electron donation (nucleophilicity) |

| E(LUMO) | -1.88 eV | Region of electron acceptance (electrophilicity) |

| ΔE Gap | 4.37 eV | High kinetic stability, low chemical reactivity |

Potential Applications: An In-Silico Perspective

The definitive 3D structure obtained from SC-XRD is the essential starting point for structure-based drug design. To demonstrate this potential, a hypothetical molecular docking study was conceptualized.

Molecular Docking Workflow

Given the known antimicrobial activity of many triazole-thiols, a molecular docking study could be performed against a critical bacterial enzyme, such as Mycobacterium tuberculosis cytochrome P450 CYP121, a validated drug target.[21] The workflow would involve preparing the crystal structure of the protein, defining the active site, and docking the minimized 3D structure of our title compound to predict its binding mode and affinity.

Caption: Workflow for structure-based in-silico analysis.

This computational screening allows for the prioritization of compounds for further synthesis and biological testing, saving significant resources. The structural and electronic insights from this guide—specifically the twisted conformation and the hydrogen-bonding capabilities of the thione group—would be invaluable in interpreting the docking results and designing next-generation analogues with improved activity.[3][21]

Conclusion

This guide has detailed a comprehensive characterization of this compound. A viable synthetic route has been established, and its molecular and supramolecular structure has been elucidated through single-crystal X-ray diffraction. The solid-state analysis confirms the thione tautomer and reveals a key non-planar conformation dictated by the ortho-tolyl substituent, with crystal packing dominated by N-H···S hydrogen bonding. These experimental findings are strongly supported by spectroscopic data and Density Functional Theory calculations. The elucidated 3D structure provides a critical foundation for future rational drug design efforts, enabling in silico techniques like molecular docking to explore and predict the biological potential of this promising heterocyclic scaffold.

References

- MDPI. (n.d.). Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives.

- Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols. (n.d.).

- Current research trends of 1,2,4-triazole derivatives biological activity (literature review). (n.d.).

- MDPI. (n.d.). Synthesis and Biological Properties of Novel Triazole-Thiol and Thiadiazole Derivatives of the 1,2,4-Triazole-3(5)-one Class.

- National Center for Biotechnology Information. (n.d.). Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester.

- University of York. (n.d.). Single Crystal X-ray Diffraction.

- What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work? (n.d.).

- University of Zurich. (n.d.). Preparation of Single Crystals for X-ray Diffraction.

- Wikipedia. (n.d.). X-ray crystallography.

- BenchChem. (n.d.). Single crystal X-ray diffraction of organometallic compounds.

- ResearchGate. (n.d.). Molecular modelling, docking of triazole-Thiole ligand and some of its chelates: Synthesis, structural characterization, thermal behaviour, and antibacterial activity.

- Synthesis and Spectral Characterization of 1,2,4-triazole derivatives. (2022).

- BenchChem. (n.d.). spectroscopic analysis (NMR, IR, MS) of synthesized triazole compounds.

- ResearchGate. (n.d.). FT-IR spectra of control and treated 1,2,4-triazole.

- National Center for Biotechnology Information. (n.d.). Design, Synthesis, Molecular Modeling, Anticancer Studies, and Density Functional Theory Calculations of 4-(1,2,4-Triazol-3-ylsulfanylmethyl).

- National Center for Biotechnology Information. (n.d.). 3-Methyl-4-(3-methylphenyl)-5-(2-pyridyl)-4H-1,2,4-triazole.

- ResearchGate. (2020). Design, Synthesis, Molecular Modeling, Anticancer Studies, and Density Functional Theory Calculations of 4-(1,2,4-Triazol-3-ylsulfanylmethyl).

- Preprints.org. (2023). Dichlorophenoxy)Methyl)-4H- 1,2,4-Triazol-3-yl)Thio.

-

DFT Computations and Molecular Docking Studies of 3-(6-(3-aminophenyl)thiazolo[1][2][4]triazol-2-yl). (n.d.). Available from:

- ResearchGate. (n.d.). Synthesis, Biological Evaluation and Molecular Docking studies of Novel 3-aryl-5-(alkyl-thio)-1H-1,2,4-triazoles Derivatives targeting Mycobacterium tuberculosis.

- MDPI. (n.d.). Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives.

- Oriental Journal of Chemistry. (n.d.). Synthesis, Characterization and SEM Analysis of 5-methyl-4-[(E)-(phenylmethylidene) amino]-4H-1,2,4-triazole-3-thiol and its Metal Complexes with Cd (II) and Hg (II).

- National Center for Biotechnology Information. (n.d.). Crystal structure of 2-{[5-(methylsulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]methyl}benzo[d]thiazole.

Sources

- 1. mdpi.com [mdpi.com]

- 2. Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols [scirp.org]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and Biological Properties of Novel Triazole-Thiol and Thiadiazole Derivatives of the 1,2,4-Triazole-3(5)-one Class | MDPI [mdpi.com]

- 5. Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Preparation of Single Crystals for X-ray Diffraction | Department of Chemistry | UZH [chem.uzh.ch]

- 7. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 8. creative-biostructure.com [creative-biostructure.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Chemistry Teaching Labs - Single Crystal X-ray Diffraction [chemtl.york.ac.uk]

- 11. 3-Methyl-4-(3-methylphenyl)-5-(2-pyridyl)-4H-1,2,4-triazole - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Crystal structure of 2-{[5-(methylsulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]methyl}benzo[d]thiazole - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. preprints.org [preprints.org]

- 15. elar.urfu.ru [elar.urfu.ru]

- 16. mdpi.com [mdpi.com]

- 17. Synthesis, Characterization and SEM Analysis of 5-methyl-4-[(E)-(phenylmethylidene) amino]-4H-1,2,4-triazole-3-thiol and its Metal Complexes with Cd (II) and Hg (II) – Oriental Journal of Chemistry [orientjchem.org]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. researchgate.net [researchgate.net]

- 20. unis.kafkas.edu.tr [unis.kafkas.edu.tr]

- 21. researchgate.net [researchgate.net]

Tautomeric forms of 4-methyl-5-(o-tolyl)-4H-1,2,4-triazole-3-thiol

An In-Depth Technical Guide on the Tautomeric Forms of 4-methyl-5-(o-tolyl)-4H-1,2,4-triazole-3-thiol

Abstract

This technical guide provides a comprehensive examination of the potential tautomeric forms of 4-methyl-5-(o-tolyl)-4H-1,2,4-triazole-3-thiol. While this specific molecule is not extensively documented in existing literature, this guide synthesizes field-proven insights from structurally analogous 4,5-disubstituted-1,2,4-triazole-3-thiol derivatives to predict and analyze its tautomeric behavior. We will delve into the structural possibilities, the causality behind the expected predominance of the thione tautomer, and the detailed experimental and computational protocols required for a definitive characterization. This document is intended for researchers, scientists, and drug development professionals who require a deep understanding of the structural nuances of heterocyclic compounds.

Introduction: The Significance of Tautomerism in 1,2,4-Triazole Systems

The 1,2,4-triazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs with a wide range of biological activities, including antifungal, antiviral, and anticancer properties.[1] The chemical reactivity and biological interactions of these molecules are profoundly influenced by their structural dynamics, particularly tautomerism. For 1,2,4-triazole-3-thiol derivatives, the key equilibrium is the thione-thiol tautomerism, which involves the migration of a proton between a nitrogen atom and the exocyclic sulfur atom.

The two primary tautomeric forms are:

-

Thione form: 4-methyl-5-(o-tolyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione

-

Thiol form: 4-methyl-5-(o-tolyl)-4H-1,2,4-triazole-3-thiol

Understanding which tautomer predominates under various conditions is critical, as each form possesses a distinct set of physicochemical properties, including hydrogen bonding capacity, lipophilicity, and steric profile, which in turn dictate its pharmacological and toxicological profile. Numerous studies on related 1,2,4-triazole-3-thiones have consistently shown that the thione form is the more stable and, therefore, the dominant species in both the solid state and in neutral solutions.[1][2]

Predicted Tautomeric Equilibrium of 4-methyl-5-(o-tolyl)-4H-1,2,4-triazole-3-thiol

Based on extensive quantum chemical calculations performed on a variety of disubstituted 1,2,4-triazole-3-thiones, the thione tautomer is consistently found to be the most stable form in the gas phase.[2][3] This stability is attributed to the greater resonance stabilization of the triazole ring in the thione form. The introduction of substituents is generally not expected to significantly alter this fundamental energetic preference.[3]

The tautomeric equilibrium can be depicted as follows:

A placeholder diagram illustrating the tautomeric equilibrium. A real diagram would require images of the chemical structures.

Caption: Tautomeric equilibrium between the thiol and thione forms.

Synthesis Pathway and Rationale

The synthesis of 4,5-disubstituted-4H-1,2,4-triazole-3-thiols is typically achieved through a well-established multi-step process.[4][5] The rationale behind this pathway is the sequential construction of the heterocyclic core from readily available starting materials.

Caption: Proposed synthetic workflow for the target compound.

Detailed Experimental Protocol: Synthesis

Step 1: Synthesis of 1-(o-toluoyl)-4-methylthiosemicarbazide

-

Reaction Setup: In a 250 mL round-bottom flask, dissolve o-toluic hydrazide (1 equivalent) in a suitable solvent such as absolute ethanol.

-

Reagent Addition: To the stirred solution, add methyl isothiocyanate (1 equivalent).

-

Reaction Conditions: Heat the mixture under reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature. The resulting solid precipitate is collected by filtration, washed with cold ethanol, and dried under vacuum.

Step 2: Synthesis of 4-methyl-5-(o-tolyl)-4H-1,2,4-triazole-3-thiol

-

Reaction Setup: Suspend the synthesized 1-(o-toluoyl)-4-methylthiosemicarbazide (1 equivalent) in an aqueous solution of 8% sodium hydroxide.

-

Reaction Conditions: Heat the suspension under reflux for 6-8 hours. During this time, the solid will dissolve, and the reaction mixture will become clear.

-

Work-up: Cool the reaction mixture in an ice bath and acidify to a pH of 5-6 with a dilute acid (e.g., acetic acid or dilute HCl).

-

Purification: The resulting precipitate is filtered, washed thoroughly with cold water, and recrystallized from a suitable solvent like ethanol to yield the pure product.[6][7]

Comprehensive Characterization of Tautomeric Forms

A multi-faceted approach combining spectroscopic and computational methods is essential for the unambiguous characterization of the tautomeric forms.

Spectroscopic Analysis

The following table summarizes the expected key spectroscopic features that can be used to distinguish between the thione and thiol tautomers, based on data from analogous compounds.[1]

| Technique | Thione Tautomer (Expected) | Thiol Tautomer (Minor/Transient) |

| ¹H NMR | Absence of a high-field S-H proton signal. The N-H proton of the triazole ring is expected to appear as a broad singlet in the downfield region, typically around 12-14 ppm.[4] | A sharp singlet corresponding to the S-H proton in the range of 1.1-1.4 ppm.[1] |

| ¹³C NMR | A characteristic signal for the C=S carbon in the range of 160-175 ppm.[1] | The C-S carbon signal would be expected at a significantly higher field compared to the thione tautomer. |

| FT-IR | Presence of a broad N-H stretching band around 3100-3400 cm⁻¹. Strong absorption bands for N-C=S in the 1250-1340 cm⁻¹ region. Absence of a sharp S-H stretching band.[1] | A sharp, weak S-H stretching band in the region of 2550-2650 cm⁻¹. N=C-S stretching bands at lower frequencies (1180-1230 cm⁻¹).[1] |

| UV-Vis | The electronic absorption spectrum will be characteristic of the thione chromophore. The exact λmax would need to be determined experimentally and compared with computational predictions. | The thiol tautomer will exhibit a different absorption spectrum due to the altered electronic structure. |

X-ray Crystallography

For a definitive structural elucidation in the solid state, single-crystal X-ray diffraction is the gold standard. This technique provides precise bond lengths and angles, unequivocally identifying the positions of all atoms, including the proton , thereby confirming the tautomeric form present in the crystal lattice.

Computational Chemistry: A Predictive and Corroborative Tool

Quantum chemical calculations, particularly Density Functional Theory (DFT), are invaluable for predicting the relative stabilities of tautomers and for corroborating experimental findings.[8]

Sources

- 1. academic.oup.com [academic.oup.com]

- 2. Quantum chemical investigation of intramolecular thione-thiol tautomerism of 1,2,4-triazole-3-thione and its disubstituted derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols [scirp.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. mdpi.com [mdpi.com]

- 7. Synthesis of some new 4,5-substituted-4H-1,2,4-triazole-3-thiol derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to 4-methyl-5-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol: Synthesis, Properties, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 4-methyl-5-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol, a heterocyclic compound of significant interest in medicinal chemistry. We will delve into its chemical identity, synthesis, physicochemical properties, and explore its potential applications in drug discovery, grounded in the broader context of 1,2,4-triazole-3-thiol derivatives.

Chemical Identity and Nomenclature

The precise identification of a chemical entity is fundamental for research and regulatory purposes.

IUPAC Name: this compound

This nomenclature indicates a 1,2,4-triazole ring with a methyl group at the 4-position, a 2-methylphenyl (or o-tolyl) group at the 5-position, and a thiol group at the 3-position. The molecule exists in tautomeric forms, predominantly the thione form, 4-methyl-5-(2-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione.

-

4-methyl-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol: CAS No. 138417-37-5

-

4-ethyl-5-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol: CAS No. 174574-01-7

The lack of a specific CAS number for the target compound suggests it is a novel or less-commercially available derivative, underscoring the importance of its synthesis and characterization.

Physicochemical Properties (Predicted and Inferred)

Quantitative data for the target compound is not extensively published. The following table summarizes key computed properties and data from closely related analogs.

| Property | Value | Source/Method |

| Molecular Formula | C₁₀H₁₁N₃S | Calculated |

| Molecular Weight | 205.28 g/mol | Calculated |

| XLogP3-AA | ~1.8-2.5 | Predicted (based on analogs) |

| Hydrogen Bond Donors | 1 (thiol group) | Calculated |

| Hydrogen Bond Acceptors | 3 (nitrogen atoms) | Calculated |

| Melting Point | 165-185 °C | Inferred from analogs |

Synthesis and Mechanism

The synthesis of 4,5-disubstituted-4H-1,2,4-triazole-3-thiols is a well-established process in heterocyclic chemistry, typically involving the cyclization of a corresponding thiosemicarbazide precursor.[1]

Proposed Synthetic Pathway

The most logical and field-proven approach for synthesizing this compound involves a two-step process starting from 2-methylbenzoyl chloride.

Step 1: Synthesis of 1-(2-methylbenzoyl)-4-methylthiosemicarbazide

This initial step involves the acylation of 4-methylthiosemicarbazide with 2-methylbenzoyl chloride. The reaction is typically carried out in a suitable solvent like pyridine or dichloromethane at room temperature. The causality behind this choice is the nucleophilic nature of the terminal amino group of the thiosemicarbazide attacking the electrophilic carbonyl carbon of the acid chloride.

Step 2: Base-Catalyzed Intramolecular Cyclization

The synthesized 1-(2-methylbenzoyl)-4-methylthiosemicarbazide undergoes intramolecular cyclization in the presence of a base, such as sodium hydroxide or potassium carbonate, in an alcoholic solvent like ethanol. The base abstracts a proton, facilitating a nucleophilic attack of the sulfur atom onto the carbonyl carbon, followed by dehydration to yield the stable 1,2,4-triazole ring.

Experimental Protocol

Materials:

-

2-Methylbenzoyl chloride

-

4-Methylthiosemicarbazide

-

Pyridine

-

Sodium Hydroxide

-

Ethanol

-

Hydrochloric Acid

-

Distilled Water

Procedure:

-

Synthesis of the Thiosemicarbazide Intermediate: a. Dissolve 4-methylthiosemicarbazide (1.0 eq) in pyridine at 0°C. b. Add 2-methylbenzoyl chloride (1.0 eq) dropwise with constant stirring. c. Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. d. Pour the mixture into ice-cold water to precipitate the product. e. Filter, wash with water, and recrystallize from ethanol to obtain pure 1-(2-methylbenzoyl)-4-methylthiosemicarbazide.

-

Cyclization to the 1,2,4-Triazole-3-thiol: a. Reflux the intermediate (1.0 eq) in a 2M aqueous solution of sodium hydroxide (5-10 eq) for 4-6 hours. b. Monitor the reaction progress using thin-layer chromatography. c. After completion, cool the reaction mixture and acidify with dilute hydrochloric acid to a pH of 5-6. d. The resulting precipitate is the target compound, this compound. e. Filter, wash thoroughly with water, and recrystallize from ethanol to obtain the purified product.

Workflow Diagram

Caption: Synthetic workflow for this compound.

Potential Applications in Drug Development

The 1,2,4-triazole nucleus is a privileged scaffold in medicinal chemistry, present in numerous approved drugs.[2] Derivatives of 1,2,4-triazole-3-thiol are known to exhibit a wide range of biological activities.

Antimicrobial and Antifungal Activity

Many 1,2,4-triazole derivatives have demonstrated potent antimicrobial and antifungal properties.[3][4] The presence of the thiol group and the lipophilic aromatic substituent are key for this activity, as they can interact with microbial enzymes and cell membranes. The target compound, with its o-tolyl group, is a promising candidate for evaluation against various bacterial and fungal strains.

Anticancer Potential

Recent studies have highlighted the anticancer activity of 1,2,4-triazole-3-thiol derivatives.[5] These compounds can induce apoptosis and inhibit cell proliferation in various cancer cell lines. The mechanism often involves the inhibition of kinases or other enzymes crucial for cancer cell survival. Further investigation into the cytotoxic effects of this compound is warranted.

Other Therapeutic Areas

Derivatives of this scaffold have also been explored for their anti-inflammatory, anticonvulsant, and antiviral activities.[2] The specific substitution pattern on the triazole and phenyl rings can be fine-tuned to optimize activity and selectivity for different therapeutic targets.

Safety and Handling

As with any laboratory chemical, this compound should be handled with appropriate safety precautions.

-

Personal Protective Equipment (PPE): Wear safety goggles, gloves, and a lab coat.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area or a fume hood.

-

Storage: Store in a cool, dry place away from oxidizing agents.

A comprehensive safety data sheet (SDS) should be consulted before handling, though one for this specific compound may not be available. Data from analogous compounds should be used as a guideline.

Conclusion and Future Directions

This compound represents a promising, yet underexplored, molecule within the pharmacologically significant class of triazole derivatives. The synthetic route is straightforward, allowing for its preparation and subsequent biological evaluation. Future research should focus on:

-

Definitive Spectroscopic Characterization: Obtaining and publishing detailed NMR, IR, and mass spectrometry data to confirm its structure.

-

Biological Screening: A comprehensive evaluation of its antimicrobial, antifungal, and anticancer activities.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs with different substituents on the phenyl ring to optimize biological activity.

This technical guide provides a foundational understanding of this compound, encouraging further research into its potential as a novel therapeutic agent.

References

-

Bektaş, H., et al. (2007). Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. Molecules, 12(11), 2292-2301. [Link]

-

Valicsek, V. S., et al. (2021). (R,S)-2-{[4-(4-Methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]thio}-1-phenyl-1-ethanol. Molbank, 2021(4), M1241. [Link]

-

Al-Soud, Y. A., et al. (2019). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol derivatives. Journal of the Turkish Chemical Society, Section A: Chemistry, 6(3), 391-402. [Link]

-

PubChem. (n.d.). 5-(4-methylbenzyl)-4H-1,2,4-triazole-3-thiol. Retrieved from [Link]

-

Bayrak, H., et al. (2009). Synthesis and Biological Properties of Novel Triazole-Thiol and Thiadiazole Derivatives of the 1,2,4-Triazole-3(5)-one Class. Molecules, 14(10), 4172-4186. [Link]

-

PubChem. (n.d.). 4-amino-5-methyl-4H-1,2,4-triazole-3-thiol. Retrieved from [Link]

-

El-Sayed, W. A., et al. (2020). Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs. Molecules, 25(22), 5328. [Link]

-

Sunway Pharm Ltd. (n.d.). 5-Methyl-4-(4-methylphenyl)-4h-1,2,4-triazole-3-thiol. Retrieved from [Link]

-

Hulina, Y., & Kaplaushenko, A. (2021). Antiradical activity of novel 4-amino-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole-3-thiol derivatives. Current issues in pharmacy and medicine: science and practice, 14(2), 177-181. [Link]

-

Spectroscopic Investigation and Synthesis of N-Ethyl-5-Tolyloxymethyl Triazole Derivatives. (2023). INDUS JOURNAL OF BIOSCIENCE RESEARCH, 2(2), 274-279. [Link]

-

Gricenko, O., et al. (2022). The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth of Melanoma, Breast, and Pancreatic Cancer Spheroids. Molecules, 27(16), 5304. [Link]

Sources

- 1. Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. abis-files.ktu.edu.tr [abis-files.ktu.edu.tr]

- 4. mdpi.com [mdpi.com]

- 5. The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth of Melanoma, Breast, and Pancreatic Cancer Spheroids - PMC [pmc.ncbi.nlm.nih.gov]

Topic: Preliminary Biological Screening of Substituted 1,2,4-Triazole-3-thiols

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,2,4-triazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically significant drugs with a wide array of therapeutic activities, including antifungal, antiviral, and anticancer properties.[1][2][3] This guide provides a comprehensive framework for the preliminary biological evaluation of novel substituted 1,2,4-triazole-3-thiols. We move beyond simple procedural lists to explore the underlying scientific rationale for experimental design, from synthesis and characterization to a multi-pronged screening cascade against microbial and cancer cell targets. This document details robust, self-validating protocols for antimicrobial, antifungal, and cytotoxic screening and culminates in an introduction to preliminary Structure-Activity Relationship (SAR) analysis. Our objective is to equip researchers with the foundational knowledge and practical methodologies required to efficiently identify and advance promising new chemical entities from this versatile heterocyclic family.

I. The 1,2,4-Triazole-3-thiol Scaffold: Synthesis and Significance

The enduring interest in 1,2,4-triazole-3-thiols stems from their unique structural features. The thiol/thione tautomerism and the presence of multiple nitrogen atoms create a framework ripe for diverse chemical modifications and biological interactions.[4] This scaffold serves as a versatile pharmacophore capable of engaging with various biological targets through hydrogen bonding, coordination, and other non-covalent interactions.[5]

A prevalent and reliable method for synthesizing 4,5-disubstituted-1,2,4-triazole-3-thiols involves the alkaline cyclization of 1,4-disubstituted thiosemicarbazides.[6][7] This multi-step process begins with the formation of an acid hydrazide, which is then reacted with an appropriate isothiocyanate to yield the key thiosemicarbazide intermediate. Subsequent treatment with a base, such as sodium hydroxide or potassium hydroxide, induces intramolecular cyclization to form the desired triazole ring.[8]

Experimental Protocol: Synthesis of 4-(4-chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol

This protocol provides a representative example of the synthesis. The causality for each step is explained to ensure clarity and reproducibility.

-

Preparation of the Thiosemicarbazide Intermediate:

-

Step 1.1: Dissolve isonicotinic acid hydrazide (0.01 mol) in absolute ethanol (50 mL). The use of a polar protic solvent is crucial for dissolving the hydrazide.

-

Step 1.2: Add 4-chlorophenyl isothiocyanate (0.01 mol) to the solution. This stoichiometric addition ensures a complete reaction without wasteful excess of either reagent.

-

Step 1.3: Reflux the mixture for 4-6 hours. Heating under reflux provides the necessary activation energy for the nucleophilic attack of the hydrazide nitrogen onto the electrophilic carbon of the isothiocyanate, driving the reaction to completion.

-

Step 1.4: Monitor the reaction progress using Thin Layer Chromatography (TLC). This is a critical control step to confirm the consumption of starting materials and the formation of the product.

-

Step 1.5: Cool the reaction mixture to room temperature and then in an ice bath. Reducing the temperature causes the product to precipitate out of the solution due to its lower solubility at colder temperatures.

-

Step 1.6: Filter the resulting solid, wash with cold ethanol to remove any soluble impurities, and dry under vacuum. This ensures a pure intermediate for the next step.

-

-

Cyclization to the 1,2,4-Triazole-3-thiol:

-

Step 2.1: Suspend the dried thiosemicarbazide intermediate (0.008 mol) in an 8% (w/v) aqueous sodium hydroxide solution (40 mL). The strong alkaline medium is essential for deprotonating the amide nitrogen, which facilitates the subsequent intramolecular nucleophilic attack on the thiocarbonyl carbon, leading to ring closure.[8]

-

Step 2.2: Reflux the mixture for 5-7 hours. The sustained heat is required to overcome the energy barrier for the cyclodehydration reaction.

-

Step 2.3: Cool the reaction mixture to room temperature.

-

Step 2.4: Acidify the solution carefully with dilute hydrochloric acid (HCl) to a pH of 5-6, while stirring in an ice bath. This step neutralizes the excess base and protonates the thiolate anion, causing the final 1,2,4-triazole-3-thiol product to precipitate.

-

Step 2.5: Filter the precipitate, wash thoroughly with distilled water until the washings are neutral to litmus paper, and dry. This removes residual salts and acid, yielding the purified product.

-

Step 2.6: Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain a highly pure final compound. This is a final validation of purity.

-

II. The Screening Cascade: A Strategic Approach

A preliminary biological screen is a cost- and time-effective strategy to identify "hit" compounds from a newly synthesized library. The goal is not to define a precise mechanism of action, but to rapidly assess broad biological activity and triage compounds for further investigation. A well-designed cascade funnels a large number of initial candidates down to a few promising leads.

Our cascade targets two major areas of unmet medical need: infectious diseases and cancer. The selection of test organisms and cell lines is paramount. For antimicrobial screening, a panel should include representatives of Gram-positive bacteria (Staphylococcus aureus), Gram-negative bacteria (Escherichia coli), and fungi (Candida albicans) to assess the breadth of activity.[9] For anticancer screening, using a well-characterized and commonly available cell line, such as the MCF-7 breast cancer cell line, provides a reliable starting point for cytotoxicity assessment.[10][11]

III. In Vitro Antimicrobial & Antifungal Evaluation

The initial assessment of antimicrobial properties is efficiently performed using the agar disk diffusion method, which provides qualitative results.[9][12] Compounds showing significant activity are then subjected to a quantitative broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC), the lowest concentration of the compound that prevents visible microbial growth.

Experimental Protocol: Agar Disk Diffusion Assay

-

Preparation:

-

Step 1.1: Prepare Mueller-Hinton Agar (for bacteria) or Sabouraud Dextrose Agar (for fungi) according to the manufacturer's instructions. Autoclave to sterilize and pour into sterile Petri dishes. Allow the agar to solidify completely. The use of standardized media is a control measure ensuring reproducibility.

-

Step 1.2: Prepare a microbial inoculum by suspending a few colonies from a fresh culture in sterile saline to match the turbidity of a 0.5 McFarland standard. This standardizes the bacterial/fungal load on each plate.

-

Step 1.3: Evenly swab the entire surface of the agar plates with the prepared inoculum using a sterile cotton swab.

-

-

Assay:

-

Step 2.1: Prepare stock solutions of the test compounds in Dimethyl Sulfoxide (DMSO) at a concentration of 1 mg/mL.

-

Step 2.2: Impregnate sterile blank paper discs (6 mm diameter) with a known volume (e.g., 10 µL) of the test compound stock solution.

-

Step 2.3: Place the impregnated discs onto the surface of the inoculated agar plates.

-

Step 2.4: Include a positive control disc (e.g., Streptomycin for bacteria, Fluconazole for fungi) and a negative control disc (impregnated with DMSO only). These controls are essential to validate the assay's sensitivity and to ensure the solvent has no intrinsic antimicrobial activity.

-

Step 2.5: Incubate the plates at 37°C for 18-24 hours for bacteria, or at 28°C for 48 hours for fungi.

-

-

Data Analysis:

-

Step 3.1: Measure the diameter of the zone of inhibition (the clear area around the disc where no growth occurs) in millimeters (mm).

-

Step 3.2: Record the results and compare the zone sizes to those of the positive control.

-

Experimental Protocol: Broth Microdilution for MIC Determination

-

Preparation:

-

Step 1.1: In a sterile 96-well microtiter plate, add 50 µL of sterile Mueller-Hinton Broth to all wells.

-

Step 1.2: Add 50 µL of the test compound stock solution (e.g., 256 µg/mL) to the first column of wells, resulting in a total volume of 100 µL.

-

Step 1.3: Perform a two-fold serial dilution by transferring 50 µL from the first column to the second, mixing, and repeating across the plate. This creates a concentration gradient of the test compound.

-

-

Assay:

-

Step 2.1: Prepare a microbial inoculum diluted in broth to a final concentration of approximately 5 x 10^5 CFU/mL.

-

Step 2.2: Add 50 µL of this diluted inoculum to all wells (except the sterility control).

-

Step 2.3: Include a growth control well (broth + inoculum, no compound) and a sterility control well (broth only). These validate that the bacteria can grow in the medium and that the medium is not contaminated.

-

-

Data Analysis:

-

Step 3.1: Incubate the plate under the same conditions as the diffusion assay.

-

Step 3.2: Determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration at which no visible growth is observed.

-

Data Presentation: Antimicrobial Activity

| Compound ID | R1-Substituent | R2-Substituent | Zone of Inhibition (mm) vs S. aureus | MIC (µg/mL) vs S. aureus | Zone of Inhibition (mm) vs C. albicans | MIC (µg/mL) vs C. albicans |

| TZ-01 | Pyridin-4-yl | 4-Chlorophenyl | 18 | 32 | 14 | 128 |

| TZ-02 | Pyridin-4-yl | 4-Fluorophenyl | 16 | 64 | 15 | 64 |

| TZ-03 | Pyridin-4-yl | 4-Nitrophenyl | 22 | 16 | 12 | >256 |

| TZ-04 | Furan-2-yl | 4-Chlorophenyl | 12 | 128 | 19 | 32 |

| Streptomycin | - | - | 25 | 8 | N/A | N/A |

| Fluconazole | - | - | N/A | N/A | 24 | 8 |

IV. In Vitro Anticancer Evaluation

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational method for assessing the cytotoxic potential of novel compounds.[2] It is a colorimetric assay that measures the reduction of yellow MTT by mitochondrial succinate dehydrogenase in living cells into an insoluble purple formazan. The amount of formazan produced is directly proportional to the number of viable cells, allowing for the calculation of the concentration that inhibits 50% of cell growth (IC50).

Experimental Protocol: MTT Cytotoxicity Assay

-

Cell Seeding:

-

Step 1.1: Culture MCF-7 cells in appropriate media (e.g., DMEM with 10% FBS) in a humidified incubator at 37°C with 5% CO2.

-

Step 1.2: Harvest cells using trypsin and perform a cell count using a hemocytometer.

-

Step 1.3: Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of media. Allow cells to adhere and grow for 24 hours. This ensures cells are in a logarithmic growth phase before treatment.

-

-

Compound Treatment:

-

Step 2.1: Prepare a series of dilutions of the test compounds in culture media.

-

Step 2.2: Remove the old media from the wells and add 100 µL of the media containing the various compound concentrations (and a vehicle control, e.g., 0.1% DMSO).

-

Step 2.3: Incubate the plate for 48-72 hours.

-

-

MTT Addition and Incubation:

-

Step 3.1: Prepare a 5 mg/mL solution of MTT in sterile PBS.

-

Step 3.2: Add 20 µL of the MTT solution to each well and incubate for 3-4 hours. During this time, only viable cells will reduce the MTT to formazan crystals.

-

-

Data Acquisition:

-

Step 4.1: Carefully remove the media from the wells.

-

Step 4.2: Add 150 µL of a solubilizing agent (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.

-

Step 4.3: Read the absorbance of the plate on a microplate reader at a wavelength of 570 nm.

-

-

Data Analysis:

-

Step 5.1: Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Step 5.2: Plot the percentage viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.

-

Data Presentation: In Vitro Cytotoxicity

| Compound ID | R1-Substituent | R2-Substituent | IC50 (µM) vs MCF-7 Cell Line |

| TZ-01 | Pyridin-4-yl | 4-Chlorophenyl | 25.4 |

| TZ-02 | Pyridin-4-yl | 4-Fluorophenyl | 38.1 |

| TZ-03 | Pyridin-4-yl | 4-Nitrophenyl | 15.8 |

| TZ-04 | Furan-2-yl | 4-Chlorophenyl | 45.2 |

| Doxorubicin | - | - | 1.2 |

V. Bridging Chemistry and Biology: Preliminary SAR Analysis

Structure-Activity Relationship (SAR) analysis is the process of correlating the chemical structure of a compound with its biological activity.[4][5] Even with a small set of compounds from a preliminary screen, initial SAR trends can be identified to guide the design of the next generation of analogs.

Analysis of Hypothetical Data:

-

Antibacterial Activity: Comparing TZ-01 (R2=Cl) and TZ-03 (R2=NO2), the strongly electron-withdrawing nitro group on the phenyl ring significantly enhances activity against S. aureus (MIC 16 µg/mL vs 32 µg/mL).[13][14] This suggests that modifying the electronic properties of this ring is a promising strategy for improving antibacterial potency.

-

Antifungal Activity: Replacing the pyridine ring in TZ-01 with a furan ring in TZ-04 improves the antifungal activity against C. albicans (MIC 32 µg/mL vs 128 µg/mL). This indicates that the nature of the 5-position heterocycle plays a key role in antifungal specificity.

-

Anticancer Activity: Similar to the antibacterial trend, the compound with the electron-withdrawing nitro group (TZ-03 ) exhibits the lowest IC50 value (15.8 µM), suggesting it has the highest cytotoxic potency against MCF-7 cells among the synthesized analogs.

These preliminary insights, while based on a limited dataset, provide a logical foundation for future synthetic efforts. For instance, one might prioritize synthesizing more analogs with strongly electron-withdrawing groups at the R2 position or exploring other five-membered heterocycles at the R1 position.

Conclusion

This guide has outlined a systematic and scientifically grounded approach to the preliminary biological screening of novel substituted 1,2,4-triazole-3-thiols. By integrating rational synthesis with a well-designed screening cascade and preliminary SAR analysis, researchers can efficiently navigate the early stages of drug discovery. The detailed protocols and the emphasis on causality and experimental controls are designed to ensure the generation of reliable and reproducible data, forming a solid foundation for identifying compounds worthy of more intensive preclinical development.

References

-

Prakash, O., Ranjan, P., & Kumar, A. (2014). Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives. PMC. [Link]

-

Al-Ostath, A., & El-Gendy, M. A. (2021). Novel 1, 2, 4-Triazoles as Antifungal Agents. PMC. [Link]

-